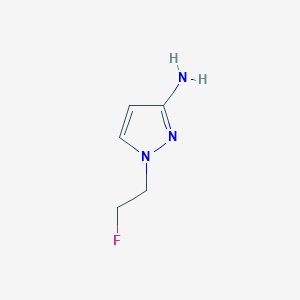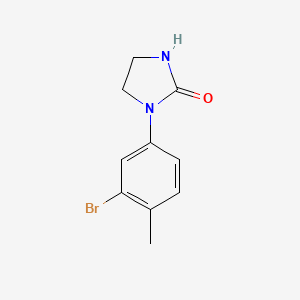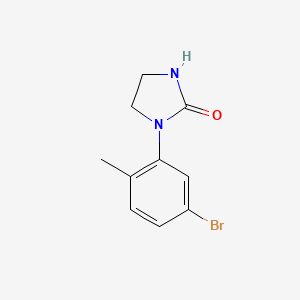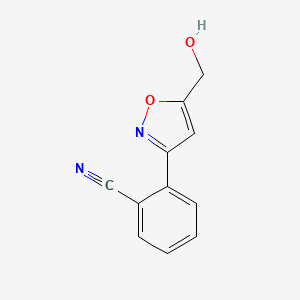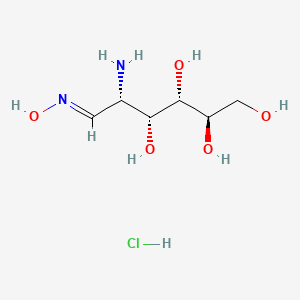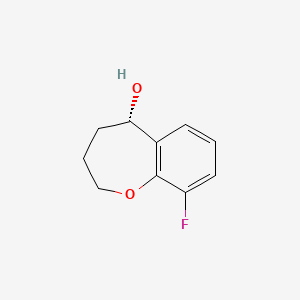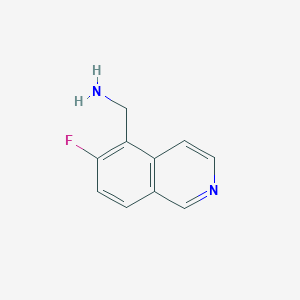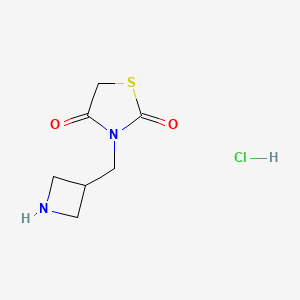
3-(氮杂环丁烷-3-基甲基)噻唑烷-2,4-二酮盐酸盐
描述
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is an organic compound that has gained significant attention due to its potential implications in various research and industrial fields. This compound has unique physical and chemical properties that make it an attractive choice for numerous applications.
科学研究应用
This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make it a valuable candidate for drug development and therapeutic applications. In the industrial sector, it is used in the production of various organic compounds and materials.
作用机制
Target of Action
The primary target of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for antidiabetic drugs .
Mode of Action
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride interacts with its target, PPAR-γ, by binding to it and activating the receptor . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism . The result is an improvement in insulin sensitivity and a decrease in blood glucose levels .
Biochemical Pathways
The activation of PPAR-γ by 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. These include pathways involved in glucose metabolism, lipid metabolism, and the regulation of inflammatory responses . The downstream effects of these changes include improved insulin sensitivity, decreased blood glucose levels, and potentially beneficial effects on lipid profiles .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride’s action include changes in gene transcription that lead to improved insulin sensitivity and decreased blood glucose levels . These changes can have beneficial effects in the management of type 2 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .
准备方法
The synthesis of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves several steps. One common method includes the reaction of azetidine with thiazolidine-2,4-dione under specific conditions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often utilize these optimized synthetic routes to ensure high efficiency and scalability.
化学反应分析
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
相似化合物的比较
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as thiazolidinediones and azetidines . Thiazolidinediones, for example, are known for their antidiabetic properties and are used in the treatment of type 2 diabetes . Azetidines, on the other hand, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique combination of azetidine and thiazolidine moieties in 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride provides it with distinct properties and applications that set it apart from these similar compounds .
属性
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
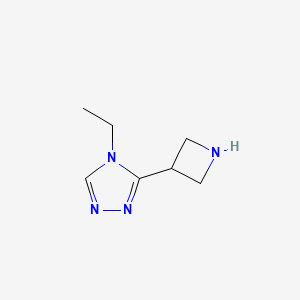
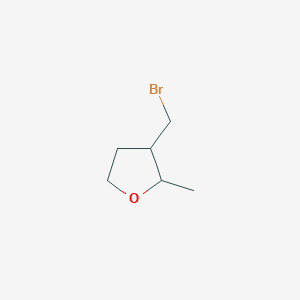
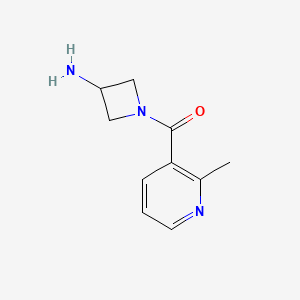
![2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
